molecular formula C14H20N2O3 B2932719 N,N-dimethyl-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide CAS No. 2034364-94-6

N,N-dimethyl-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

Cat. No.: B2932719
CAS No.: 2034364-94-6
M. Wt: 264.325
InChI Key: FFMUFZRYLPIHGI-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide: is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a dimethylamino group and an oxan-4-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Attachment of the Oxan-4-ylmethoxy Group: The oxan-4-ylmethoxy group is attached through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: N,N-dimethyl-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic reactions.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes for studying enzyme activity or protein-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it a candidate for drug development, particularly in targeting specific molecular pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the formulation of various products.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N-dimethylpyridin-4-amine: This compound shares the pyridine ring and dimethylamino group but lacks the oxan-4-ylmethoxy group.

    4-Dimethylaminopyridine: Similar in structure but with different substituents, leading to distinct chemical properties.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A related compound with a different substitution pattern on the pyridine ring.

Uniqueness: N,N-dimethyl-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is unique due to the presence of the oxan-4-ylmethoxy group, which imparts specific chemical and physical properties

Properties

IUPAC Name

N,N-dimethyl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-16(2)14(17)12-3-6-15-13(9-12)19-10-11-4-7-18-8-5-11/h3,6,9,11H,4-5,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMUFZRYLPIHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC=C1)OCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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